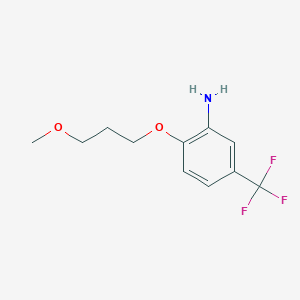
2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline
Overview
Description
The compound “2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline” is an organic compound. It contains an aniline group, which is an amino group attached to a phenyl group, and a trifluoromethyl group attached to the phenyl ring. The presence of the methoxypropoxy group suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the methoxypropoxy group onto an aniline base. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring of the aniline group, the trifluoromethyl group, and the methoxypropoxy group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is electron-withdrawing, and the methoxypropoxy group, which might be electron-donating. This could affect the sites of reactivity on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline serves as a precursor in the synthesis of diverse chemical compounds with potential applications in various fields including materials science, pharmaceuticals, and agrochemicals. For example, it has been utilized in the creation of trifluoromethylated quinolinones, a class of compounds known for their broad utility in organic synthesis and potential pharmaceutical applications. The process involves a reaction with diethyl malonate, showcasing the versatility of trifluoromethylated anilines in synthetic chemistry (Gong & Kato, 2004).
Catalysis and Chemical Transformations
This compound also plays a role in catalyzed chemical transformations, such as the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process highlights its utility as a transient directing group in facilitating complex chemical reactions, leading to the synthesis of quinazoline and fused isoindolinone scaffolds, compounds of interest in medicinal chemistry (Wu et al., 2021).
Materials Science and Coordination Chemistry
In materials science and coordination chemistry, derivatives of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline have been incorporated into metal complexes, which were then studied for their structural properties and potential applications. For instance, copper and palladium complexes bearing F and CF3 groups have been synthesized and analyzed for their redox-reactivity and antiproliferative activity, demonstrating the compound's utility in the development of novel materials with potential biological applications (Kasumov et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxypropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMKEJGCSGRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



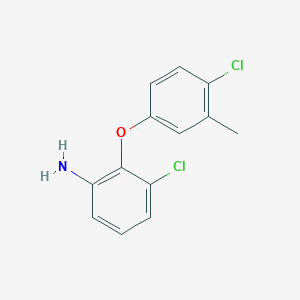

![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)
![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
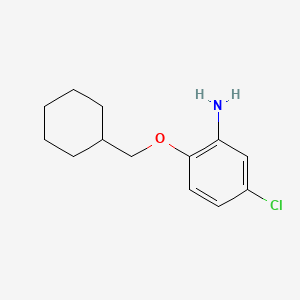
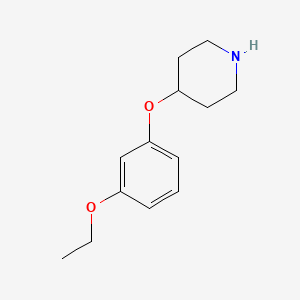

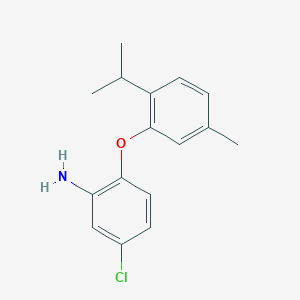
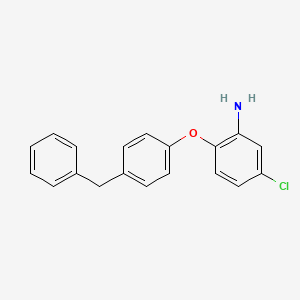

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)
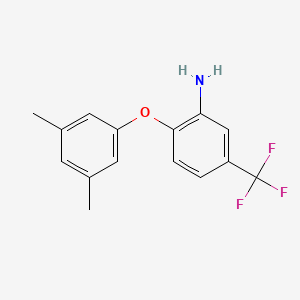
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)
